molecular formula C18H18N4O2 B13361011 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

Cat. No.: B13361011
M. Wt: 322.4 g/mol
InChI Key: SMFREDPRQREFOX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a compound belonging to the quinazoline derivatives, which are known for their diverse biological and pharmacological properties.

Preparation Methods

The synthesis of 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the formation of the quinazoline core followed by functional group modifications. One common method involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The formation of two heterocycles in a one-pot procedure is a notable feature of this synthesis .

Chemical Reactions Analysis

8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been found to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to cell death.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

7-methoxy-8-phenylmethoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine

InChI

InChI=1S/C18H18N4O2/c1-23-16-14(24-11-12-5-3-2-4-6-12)8-7-13-15(16)21-18(19)22-10-9-20-17(13)22/h2-8,19-20H,9-11H2,1H3

InChI Key

SMFREDPRQREFOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCC4=CC=CC=C4

Origin of Product

United States

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